2-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
2-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a sulfonamide group, and a pyridazine ring with a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring, introduction of the fluorine atom, and sulfonamide formation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes selecting appropriate catalysts, solvents, and reaction conditions to scale up the process efficiently. The use of continuous flow reactors and automated systems can further enhance the production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and appropriate catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the sulfonamide group.
Scientific Research Applications
2-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group can interact with enzymes and receptors, modulating their activity. The pyridazine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
- 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Uniqueness
2-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the methylsulfonyl group on the pyridazine ring distinguishes it from other similar compounds, potentially leading to different applications and effects.
Properties
IUPAC Name |
2-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c1-26(22,23)17-11-10-15(19-20-17)12-6-8-13(9-7-12)21-27(24,25)16-5-3-2-4-14(16)18/h2-11,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQCZMJLZKHJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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